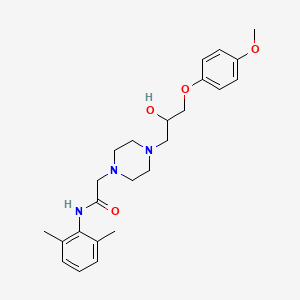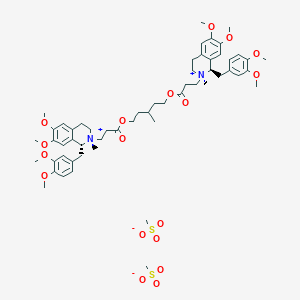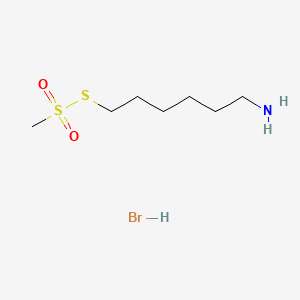
Bivalirudin Trifluoroacetic Acid Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bivalirudin Trifluoroacetic Acid Salt, also known as this compound, is a useful research compound. Its molecular formula is C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ and its molecular weight is 2180.2911402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Bivalirudin Trifluoroacetic Acid Salt
Bivalirudin, a synthetic 20-amino acid peptide, serves as a direct thrombin inhibitor. It binds specifically and reversibly to both fibrin-bound and unbound thrombin. This property makes it a potent anticoagulant, particularly in the context of percutaneous coronary intervention (PCI), where it's approved for use in Europe and the US. Its effectiveness, coupled with a reduced risk of bleeding complications, positions bivalirudin as a viable alternative to heparin in PCI, especially for patients with heparin-induced thrombocytopenia (HIT) or those at high risk of bleeding complications (Moen, Keating, & Wellington, 2005).
Bivalirudin's Role in Percutaneous Coronary Intervention
Clinical trials and meta-analyses have demonstrated bivalirudin's viability as an alternative to unfractionated and low-molecular-weight heparins in PCI and acute coronary syndrome (ACS) settings. Its direct inhibition of thrombin offers pharmacokinetic and pharmacodynamic advantages, leading to a consistent reduction in bleeding rates without compromising anti-thrombotic efficacy. This characteristic has prompted discussions about bivalirudin's economic benefits, potentially due to a decreased need for glycoprotein IIb/IIIa inhibitors (Lehman & Chew, 2006).
Exploring Bivalirudin's Pharmacology and Clinical Application
Bivalirudin's bivalent and reversible binding to thrombin inhibits its action, distinguishing it from indirect anticoagulants. Its pharmacological profile includes enzymatic metabolism and low immunogenicity, reducing dependence on renal clearance and the potential for anaphylaxis. Ongoing research into its use during cardiac surgery, both off and on-pump, and anecdotal evidence of its effectiveness in treating HIT suggests bivalirudin's expanding role in anticoagulation therapy (Warkentin & Koster, 2005).
Bivalirudin in Pediatric Extracorporeal Membrane Oxygenation
In pediatric extracorporeal membrane oxygenation (ECMO), bivalirudin presents as an effective alternative anticoagulant for patients who have failed unfractionated heparin anticoagulation. Recent studies suggest it may be associated with decreased blood product transfusion and cost, with similar clinical outcomes. However, its monitoring requires attention to the limitations of aPTT and the exploration of other assays for accurate dosing (Ryerson & McMichael, 2022).
Wirkmechanismus
Target of Action
Bivalirudin Trifluoroacetic Acid Salt, commonly known as Bivalirudin, is a direct thrombin inhibitor . Its primary targets are the catalytic site and the anion-binding exosite of both circulating and clot-bound thrombin . Thrombin plays a crucial role in the coagulation cascade, responsible for converting fibrinogen into fibrin, which is a key step in the formation of a thrombus .
Mode of Action
Bivalirudin acts as a specific and reversible direct thrombin inhibitor . It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the action of thrombin, preventing the conversion of fibrinogen into fibrin, which is a crucial step in the formation of a thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .
Biochemical Pathways
By inhibiting thrombin, Bivalirudin disrupts the coagulation cascade, preventing the formation of a thrombus . This action has downstream effects on the clotting process, reducing the risk of thrombosis during percutaneous coronary intervention .
Pharmacokinetics
Bivalirudin is cleared partly by a renal mechanism, predominantly glomerular filtration . Its anticoagulant effect subsides approximately one hour after discontinuation of infusion . The half-life of Bivalirudin varies depending on renal function, ranging from 25 minutes in normal renal function to 57 minutes in severe renal impairment, and up to 3.5 hours in dialysis .
Result of Action
The molecular and cellular effects of Bivalirudin’s action result in the prevention of thrombosis during percutaneous coronary intervention . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen into fibrin, thus disrupting the formation of a thrombus . This results in a reduced risk of thrombotic events during procedures such as percutaneous coronary intervention .
Action Environment
The action, efficacy, and stability of Bivalirudin can be influenced by various environmental factors. For instance, renal function can impact the clearance of Bivalirudin, with reduced renal function leading to a longer half-life of the drug . Therefore, dose adjustments may be necessary in patients with renal impairment . Furthermore, the anticoagulant effect of Bivalirudin can be influenced by other medications, such as heparin, warfarin, thrombolytics, or GPIs, which can increase the risk of major bleeding when used concomitantly .
Safety and Hazards
Trifluoroacetic Acid, a component of Bivalirudin Trifluoroacetic Acid Salt, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
Zukünftige Richtungen
Bivalirudin is currently used to manage and treat patients undergoing percutaneous coronary intervention for acute myocardial infarction . It has broader applications in thromboembolic disease, cardiopulmonary bypass, and extracorporeal membrane oxygenation . Future research may explore its potential uses in other medical conditions .
Biochemische Analyse
Biochemical Properties
Bivalirudin Trifluoroacetic Acid Salt plays a significant role in biochemical reactions. It specifically binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits thrombin, preventing the conversion of fibrinogen into fibrin, a crucial step in the formation of thrombus .
Cellular Effects
The effects of this compound on cells are primarily related to its anticoagulant properties. By inhibiting thrombin, it prevents the formation of blood clots, thereby influencing cell function . It can cause blood stagnation, making it important to monitor changes in hematocrit, activated partial thromboplastin time, international normalized ratio, and blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with thrombin. It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding is reversible, allowing this compound to inhibit thrombin effectively .
Temporal Effects in Laboratory Settings
The anticoagulant effect of this compound subsides approximately one hour after discontinuation . This temporal effect is crucial in laboratory settings, particularly when studying the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is cleared from plasma by a combination of renal mechanisms (20%) and proteolytic cleavage
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bivalirudin Trifluoroacetic Acid Salt involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Val-OH", "Fmoc-Gly-OH", "Fmoc-Pro-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Ile-OH", "Fmoc-His(Trt)-OH", "Trifluoroacetic acid", "Diisopropylcarbodiimide", "N,N-Diisopropylethylamine", "Piperidine", "Dimethylformamide", "Methanol", "Dichloromethane", "N-Methylpyrrolidone", "N-Hydroxybenzotriazole", "O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate" ], "Reaction": [ "Deprotection of Fmoc group from Fmoc-Asp(OtBu)-OH using piperidine in DMF", "Coupling of Fmoc-Asp-OH with Fmoc-Cys(Trt)-OH using DIC and HOBt in DMF", "Deprotection of Fmoc group from Fmoc-Cys(Trt)-Asp-OH using piperidine in DMF", "Coupling of Fmoc-Val-OH with Fmoc-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Gly-OH with Fmoc-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Pro-OH with Fmoc-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Deprotection of Fmoc group from Fmoc-Arg(Pbf)-OH using piperidine in DMF", "Coupling of Fmoc-Arg-OH with Fmoc-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Tyr-OH with Fmoc-Arg-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ile-OH with Fmoc-Tyr-Arg-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Deprotection of Fmoc group from Fmoc-His(Trt)-OH using piperidine in DMF", "Coupling of Fmoc-His-OH with Fmoc-Ile-Tyr-Arg-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Cleavage of the peptide from the resin using trifluoroacetic acid and scavengers in DCM", "Purification of the crude peptide using preparative HPLC", "Dissolution of the purified peptide in NMP", "Addition of O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and DIPEA to the peptide solution", "Addition of trifluoroacetic acid to the peptide solution to obtain Bivalirudin Trifluoroacetic Acid Salt", "Purification of the final product using preparative HPLC" ] } | |
CAS-Nummer |
1124915-67-8 |
Molekularformel |
C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ |
Molekulargewicht |
2180.2911402 |
Synonyme |
D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt; Angiomax; Angio |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)

